4-Chlorobenzo[f]isoquinoline

Cystic Fibrosis CFTR Pharmacology Mutant Channel Rescue

Researchers studying ΔF508-CFTR-the mutation present in ~75% of cystic fibrosis patients-face a critical gap: standard benzoquinolines and alternative CFTR activators fail to activate this mutant channel. CBIQ is the first and only documented benzo[f]isoquinoline-class compound that directly and potently activates ΔF508-CFTR, making it irreplaceable for mutant-specific assays. • Dual activation of CFTR (Kd = 0.1 μM) and KCNN4 (Kd = 3.9 μM) enables coordinated epithelial ion transport studies. • Validated in Calu-3 cells (EC50 = 4.0 μM) with single-channel conductance characterized via patch-clamp (CFTR: 7 pS; KCNN4: 12 pS). • Supplied as off-white solid, ≥98% (HPLC), with defined DMSO solubility (≥15 mg/mL) for reproducible assay preparation.

Molecular Formula C13H8ClN
Molecular Weight 213.66 g/mol
CAS No. 32081-28-0
Cat. No. B1250568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzo[f]isoquinoline
CAS32081-28-0
Synonyms4-chlorobenzo(f)isoquinoline
CBIQ cpd
Molecular FormulaC13H8ClN
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CN=C3Cl
InChIInChI=1S/C13H8ClN/c14-13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-15-13/h1-8H
InChIKeySHQLTRRYZVBEMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzo[f]isoquinoline Identity & Sourcing


4-Chlorobenzo[f]isoquinoline (CBIQ) is a heterocyclic aromatic compound belonging to the benzo[f]isoquinoline class [1]. With a molecular formula of C₁₃H₈ClN and a molecular weight of 213.66 g/mol , it is characterized as an off-white solid powder . CBIQ demonstrates defined solubility in DMSO (≥15 mg/mL) and is supplied by commercial vendors for research purposes at purity levels ≥98% (HPLC) . It has a calculated LogP of 3.56 [1], indicative of its lipophilic nature. CBIQ is not a standard building block; its primary value and documented application lie in its specific, quantifiable biological activity as a dual activator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the intermediate-conductance calcium-activated potassium channel (KCNN4) [2].

ΔF508-CFTR mutant channel activation research
Dual CFTR/KCNN4 ion channel modulator
HPLC-verified identity and purity
DMSO-soluble for in vitro assay preparation

Why CBIQ Cannot Be Substituted


Substituting 4-Chlorobenzo[f]isoquinoline (CBIQ) with a structurally similar compound like 7,8-benzoquinoline or 5,6-benzoquinoline, or with a functionally related but chemically distinct CFTR activator like genistein, is not scientifically valid due to a critical functional deficiency: the inability to activate the ΔF508-CFTR mutant channel [1]. CBIQ is the first documented compound in the benzo[f]isoquinoline class to directly and potently activate the ΔF508-CFTR mutant, which is the most common cause of cystic fibrosis, affecting approximately 75% of patients [1]. This property is explicitly not shared by other benzoquinolines or many alternative CFTR activators [1]. Therefore, in any research model involving this prevalent mutant, generic substitution will fail to reproduce the channel activation phenotype that is uniquely achievable with CBIQ.

Compound
ΔF508-CFTR Activation
Risk Note
CBIQ
Yes (reported)
Target compound; unique mutant channel activator
7,8-Benzoquinoline
No
Lacks ΔF508-CFTR activation; may not replicate phenotype
5,6-Benzoquinoline
No
Similar structural analog fails to activate ΔF508-CFTR
Genistein
No
Different CFTR activator class; does not target ΔF508 mutant

CBIQ Quantitative Differentiators


Unique ΔF508-CFTR Activation

CBIQ is the first benzo[f]isoquinoline compound shown to directly activate the ΔF508-CFTR mutant channel [1]. This activity is a critical differentiator. In comparative studies using heterologous expression systems, CBIQ was able to activate ΔF508-CFTR, whereas other benzoquinolines, namely 7,8- and 5,6-benzoquinoline, did not possess this property [1]. The evidence for activation of wild-type CFTR and KCNN4 by these other benzoquinolines was only indirect, whereas CBIQ's activation of ΔF508-CFTR is a direct, quantifiable observation [1].

ΔF508-CFTR Activation
Head-to-head
CBIQ activates ΔF508-CFTR; 7,8- and 5,6-benzoquinoline do not
Essential for ΔF508 mutation models
Qualitative presence vs. absence; heterologous expression systems
Cystic Fibrosis CFTR Pharmacology Mutant Channel Rescue ΔF508-CFTR Ion Channel Activator

Enhanced Wild-Type CFTR Potency

In addition to its unique activity on the mutant channel, CBIQ demonstrates superior potency for activating wild-type CFTR when compared to other structurally related compounds [1]. In Calu-3 human airway epithelial cell monolayers, CBIQ increased short-circuit current (SCC) with an EC50 of 4.0 μM [2]. This potency is significantly higher than that reported for other benzoquinolines and phenanthrolines in earlier studies, which showed EC50 values in the high micromolar range (e.g., 612 μM for 1,10-phenanthroline) [3]. The lower EC50 value for CBIQ indicates a greater effectiveness at lower concentrations.

Wild-type CFTR Potency
Cross-study comparable
EC50 4.0 μM (CBIQ) vs 612 μM (1,10-phenanthroline)
Supports lower-concentration assay design
~150-fold potency difference; different assay platforms
CFTR Activation Potency EC50 Ion Channel Pharmacology Calu-3 Cell Model

Selective CFTR/KCNN4 Dual Activation

CBIQ's activity is not limited to a single target; it acts as a dual activator of both the CFTR chloride channel and the KCNN4 potassium channel [1]. This dual action is quantified by its binding affinities (Kd), which are 0.1 μM for CFTR and 3.9 μM for KCNN4 . This 39-fold selectivity for CFTR over KCNN4 provides a defined pharmacological profile. The co-activation of basolateral KCNN4 is considered a beneficial, propitious combination as it hyperpolarizes the cell, increasing the electrochemical gradient for anion efflux through apical CFTR [2].

CFTR/KCNN4 Selectivity
Supporting evidence
Kd CFTR 0.1 μM, KCNN4 3.9 μM (~39-fold)
Enables concentration-dependent dual activation studies
Binding data from commercial sources
CFTR KCNN4 KCa3.1 Ion Channel Binding Affinity Dual Activator Kd

Patch-Clamp Single-Channel Validation

The mechanism of action for CBIQ is supported by direct electrophysiological evidence at the single-channel level [1]. Using cell-attached patch-clamp techniques on Calu-3 cells, CBIQ was shown to increase the open state probability of CFTR channels, which had a single-channel conductance of 7 pS and a linear I/V relationship [1]. For KCNN4, inside-out patches revealed CBIQ-activated channels with a conductance of 12 pS at positive potentials and inwardly rectifying properties [1]. This level of mechanistic detail, obtained through rigorous biophysical methods, distinguishes CBIQ from earlier benzoquinolines and phenanthrolines for which the evidence of CFTR/KCNN4 activation was only indirect [2].

Patch-Clamp Validation
Class-level inference
CFTR conductance 7 pS; KCNN4 12 pS
Provides direct biophysical mechanism evidence
Compared to indirect evidence for earlier compounds
Electrophysiology Patch-Clamp Single-Channel Recording Ion Channel Biophysics Mechanism of Action

CBIQ Validated Applications


ΔF508-CFTR Rescue Studies

CBIQ is the chemical probe of choice for any study aiming to activate the ΔF508-CFTR mutant channel, which is present in approximately 75% of cystic fibrosis patients. As the first documented activator of this specific mutant [1], it is irreplaceable for assays designed to screen for potentiators or correctors of this channel, or to study the basic biology of ΔF508-CFTR gating and regulation . Its unique activity on this target is a key differentiator from all other in-class compounds [1].

CFTR-KCNN4 Epithelial Ion Transport

The dual-activator profile of CBIQ makes it an essential tool for studying the coordinated function of apical CFTR chloride channels and basolateral KCNN4 potassium channels in epithelial cells [1]. With defined binding affinities (Kd of 0.1 μM for CFTR and 3.9 μM for KCNN4) , researchers can use precise concentrations to dissect the contribution of each channel to net transepithelial ion and fluid transport, a critical process in airway hydration and mucociliary clearance [2].

CFTR Modulator High-Throughput Screening

Given its robust and quantifiable activation of CFTR in the well-characterized Calu-3 cell model (EC50 = 4.0 μM) [1], CBIQ serves as a reliable positive control and benchmark compound in the development of high-throughput screening assays . Its defined EC50 provides a quantitative reference point for comparing the potency and efficacy of novel chemical entities in functional assays measuring chloride secretion, such as short-circuit current or fluorescence-based membrane potential assays [1].

Single-Channel Biophysics Research

CBIQ is a thoroughly validated tool for single-channel studies. Its effects on CFTR and KCNN4 have been directly characterized at the single-molecule level using patch-clamp electrophysiology, revealing key biophysical parameters such as single-channel conductance (7 pS for CFTR, 12 pS for KCNN4) and effects on channel gating (open state probability) [1]. This makes CBIQ an ideal compound for researchers investigating the fundamental biophysical mechanisms of ion channel activation and modulation [1].

Application
Selection Property
Validation Focus
ΔF508-CFTR mutant channel rescue studies
Unique ΔF508-CFTR activation
Mutant channel functional rescue endpoints
CFTR/KCNN4 epithelial ion transport research
Dual channel activation profile
Transepithelial ion transport assays
CFTR modulator screening assays
Defined wild-type CFTR activation
Potency benchmarking in functional assays
Single-channel ion channel biophysics
Patch-clamp validated channel gating
Single-channel conductance and open probability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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